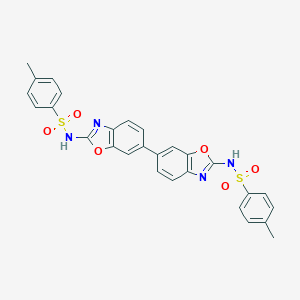![molecular formula C15H13F3N2O3S B296164 2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B296164.png)
2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide, also known as MTA-TB, is a compound that has been studied for its potential use as an anti-tuberculosis drug. The compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been investigated in detail.
Mecanismo De Acción
2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide works by inhibiting the activity of an enzyme called InhA, which is involved in the biosynthesis of mycolic acids, a key component of the cell wall of Mycobacterium tuberculosis. By inhibiting InhA, 2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide disrupts the integrity of the bacterial cell wall, leading to cell death.
Biochemical and Physiological Effects:
2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects observed in animal studies. In addition, 2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have good pharmacokinetic properties, with high levels of the compound found in the lungs, where tuberculosis infections are typically localized.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide has several advantages as a research tool, including its potent activity against drug-resistant strains of Mycobacterium tuberculosis, its low toxicity, and its good pharmacokinetic properties. However, there are also limitations to its use, including the need for specialized equipment and expertise to synthesize and purify the compound, as well as the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for research on 2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide. One area of focus could be the development of more efficient and cost-effective methods for synthesizing and purifying the compound. Another area of research could be the optimization of the compound's pharmacokinetic properties, with the goal of improving its efficacy as a therapeutic agent. Finally, further preclinical and clinical studies will be needed to determine the safety and efficacy of 2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide in humans, and to explore its potential as a treatment for tuberculosis.
Métodos De Síntesis
2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide can be synthesized through a multi-step process that involves the reaction of 3-(trifluoromethyl)aniline with methylsulfonyl chloride, followed by the reaction of the resulting intermediate with 2-aminobenzamide. The compound can be purified through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide has been studied for its potential use as an anti-tuberculosis drug. It has been shown to have potent activity against drug-resistant strains of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. In addition, 2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Propiedades
Fórmula molecular |
C15H13F3N2O3S |
|---|---|
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
2-(methanesulfonamido)-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H13F3N2O3S/c1-24(22,23)20-13-8-3-2-7-12(13)14(21)19-11-6-4-5-10(9-11)15(16,17)18/h2-9,20H,1H3,(H,19,21) |
Clave InChI |
GAIDQUBVIXJUCI-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F |
SMILES canónico |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate](/img/structure/B296088.png)
![Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate](/img/structure/B296091.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]nicotinic acid](/img/structure/B296092.png)







![N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine](/img/structure/B296104.png)